PdCl2(BINAP)
Overview
Description
PdCl2(BINAP) is a versatile palladium catalyst used for cross-coupling reactions . It is also known as ((S)-2,2’-Bis (diphenylphosphino)-1,1’-binaphthyl)dichloropalladium .
Synthesis Analysis
PdCl2(BINAP) has been used as a homogeneous catalyst in the reduction of aryl azides to primary amines . The reactions were carried out in water and yields above 95% were obtained in a short time. Sodium borohydride was used as the reducing reagent . Another study showed that PdCl2 catalyzed the assembly of organic azides, CO, and alcohols under mild conditions .Molecular Structure Analysis
Several crystal structures and a theoretical DFT structure of PdCl2(BINAP) have been determined . The conformational flexibilities of the BINAP backbone and of the phenyl rings do not seem to be coupled .Chemical Reactions Analysis
PdCl2(BINAP) has been used as a homogeneous catalyst in the reduction of aryl azides to primary amines . The reactions were carried out in water and yields above 95% were obtained in a short time . Another study showed that PdCl2 catalyzed the assembly of organic azides, CO, and alcohols under mild conditions .Physical and Chemical Properties Analysis
PdCl2(BINAP) has a molecular formula of C44H32Cl2P2Pd and an average mass of 799.998 Da .Scientific Research Applications
Conformational Flexibility Studies
PdCl2(BINAP) complexes have been explored for their conformational flexibility. These studies have employed X-ray analyses and Density Functional Theory (DFT) to understand the dynamics of the BINAP backbone and phenyl rings. Such insights are crucial for understanding the catalytic behavior and stability of these complexes (Véron et al., 2013).
Coordination Chemistry
The coordination organopalladium chemistry of BINAP and its derivatives like BINAP(O) significantly differs from other phosphine−phosphine oxide ligands. Studies have shown unique characteristics in how these complexes interact with palladium, offering insights into their potential applications in catalysis and material science (Marshall & Grushin, 2003).
Catalytic Applications
PdCl2(BINAP) has been utilized in asymmetric catalytic reactions. For instance, it has been used in the carbonylative cyclization of aryl and alkenyl triflates with carbon monoxide, yielding high yields of enantiomerically enriched cyclopentenones (Hayashi et al., 1999). Additionally, its application in the asymmetric reductive amination of ketones has been reported, leading to the formation of chiral amines with high yields and enantioselectivities (Rubio-Pérez et al., 2009).
Heck Reactions
PdCl2(BINAP) catalyzed Heck reactions have been described, illustrating the complex's ability to facilitate the synthesis of various organic compounds. These reactions have been extended to a range of activated alkenes, demonstrating the versatility of the catalyst in organicsynthesis (Sharma et al., 2014).
Exploration of Mononuclear Palladium(I) Complexes
The study of mononuclear Pd(I) species, potential intermediates in Pd-catalyzed reactions, has been facilitated by PdCl2(BINAP). Isolation of a Pd(I) amido complex from this reaction has allowed for detailed characterization and understanding of its properties and reactions, which is valuable in catalysis research (Liu et al., 2021).
Amination of Aryl Bromides
PdCl2(BINAP) has been used in the cross-coupling of amines with aryl bromides, showcasing its utility in creating arylated primary and secondary amines. The process tolerates a variety of functional groups, making it a versatile tool in organic synthesis (Wolfe & Buchwald, 2000).
Enantioselective Hydroalkynylation
The Pd-catalyzed enantioselective hydroalkynylation reaction of achiral cyclopropenes, using PdCl2(BINAP) complexes, demonstrates their utility in achieving high diastereo- and enantioselectivities. This application highlights the complex's role in asymmetric synthesis (Dian & Marek, 2019).
Photocatalytic Applications
PdCl2(BINAP) complexes have been synthesized with naphthyl substituents, showing good polymerization activity under light irradiation. This indicates their potential use in light-active catalytic processes and photocatalysis (Son & Inagaki, 2016).
Reevaluation of Catalytic Mechanisms
Studies using PdCl2(BINAP) have led to the reevaluation of mechanisms in the amination of aryl halides, providing a deeper understanding of the processes involved in these catalytic reactions (Shekhar et al., 2006).
Mechanism of Action
Target of Action
The primary target of PdCl2(BINAP) is aryl azides . Aryl azides are organic compounds that contain an azide group (-N3) attached to an aromatic ring. They are used in various chemical reactions and have significant roles in the synthesis of many biologically active compounds .
Mode of Action
PdCl2(BINAP) acts as a homogeneous catalyst in the reduction of aryl azides to primary amines . The compound facilitates the reaction by accelerating the rate at which it occurs, without being consumed in the process . Sodium borohydride is used as the reducing agent in this reaction .
Biochemical Pathways
The reduction of aryl azides to primary amines is a key step in many biochemical pathways. Primary amines are indispensable components in many sectors such as medicine, agriculture, paint, etc . They are often used as starting material in the synthesis of biologically active derivatives .
Result of Action
The result of PdCl2(BINAP)'s action is the conversion of aryl azides into primary amines . This conversion is achieved with high efficiency, with yields above 95% reported . The production of primary amines is crucial for the synthesis of many important biological molecules .
Action Environment
The reactions facilitated by PdCl2(BINAP) are carried out in water, an environmentally friendly solvent . The use of water as a solvent and sodium borohydride as a reducing agent helps to create a synergistic effect, allowing the hydrogenation reactions to be carried out in milder conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
PdCl2(BINAP) has been utilized as a catalyst in the reduction of aryl azides to primary amines . This reaction was carried out in water and resulted in yields above 95% in a short time . The biochemical interactions of PdCl2(BINAP) primarily involve its role as a catalyst in these reactions .
Cellular Effects
The cellular effects of PdCl2(BINAP) are primarily related to its role as a catalyst in biochemical reactions
Molecular Mechanism
The molecular mechanism of PdCl2(BINAP) involves its role as a catalyst in the reduction of aryl azides to primary amines . This process involves the interaction of PdCl2(BINAP) with sodium borohydride, a reducing reagent, leading to the release of hydrogen gas .
Temporal Effects in Laboratory Settings
The temporal effects of PdCl2(BINAP) in laboratory settings are primarily related to its role in catalyzing reactions. The compound has been shown to facilitate the reduction of aryl azides to primary amines in a short time
Metabolic Pathways
As a catalyst, PdCl2(BINAP) facilitates the reduction of aryl azides to primary amines
Properties
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115826-95-4, 253157-79-8 | |
Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 253157-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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